(2-Oxo-3-phenylcyclohexyl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the compound is produced using standard organic synthesis techniques involving multiple steps of purification and characterization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-3-phenylcyclohexyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2-Oxo-3-phenylcyclohexyl)acetic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research involving this compound explores its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Oxo-3-phenylcyclohexyl)propanoic acid
- (2-Oxo-3-phenylcyclohexyl)butanoic acid
- (2-Oxo-3-phenylcyclohexyl)pentanoic acid
Uniqueness
(2-Oxo-3-phenylcyclohexyl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenyl group and cyclohexyl ring contribute to its stability and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-(2-oxo-3-phenylcyclohexyl)acetic acid |
InChI |
InChI=1S/C14H16O3/c15-13(16)9-11-7-4-8-12(14(11)17)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16) |
InChI Key |
WTBDYAFOVHATCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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